molecular formula C14H14N2O5 B11838644 (S)-2-(1H-Indole-2-carboxamido)pentanedioic acid

(S)-2-(1H-Indole-2-carboxamido)pentanedioic acid

Cat. No.: B11838644
M. Wt: 290.27 g/mol
InChI Key: VFUOQRAKWGXSSC-JTQLQIEISA-N
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Description

(S)-2-(1H-Indole-2-carboxamido)pentanedioic acid (CAS 116408-48-1) is a chiral indole-2-carboxamide derivative of significant interest in medicinal chemistry research. With a molecular formula of C14H14N2O5 and a molecular weight of 290.27 g/mol, this compound is supplied with a guaranteed purity of 98% minimum . The indole-2-carboxamide scaffold is a privileged structure in drug discovery, known for its versatile biological activity. Research into analogous compounds has revealed potent inhibitory activity against Apoptosis Signal-regulating Kinase 1 (ASK1), a key regulator in the MAPK signaling pathway implicated in inflammatory diseases such as ulcerative colitis . Furthermore, structurally related indole-2-carboxamides have been extensively investigated as allosteric modulators of the Cannabinoid Type 1 (CB1) receptor, demonstrating their utility in probing complex GPCR signaling and biased agonism . The specific stereochemistry ((S)-configuration) and the pentanedioic acid (glutaric acid) side chain in this molecule provide a unique handle for exploring structure-activity relationships (SAR), particularly in modulating solubility, receptor interaction, and overall physicochemical properties. This makes it a valuable intermediate for designing novel chemical probes and potential therapeutic agents targeting kinase-dependent and GPCR-mediated pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14N2O5

Molecular Weight

290.27 g/mol

IUPAC Name

(2S)-2-(1H-indole-2-carbonylamino)pentanedioic acid

InChI

InChI=1S/C14H14N2O5/c17-12(18)6-5-10(14(20)21)16-13(19)11-7-8-3-1-2-4-9(8)15-11/h1-4,7,10,15H,5-6H2,(H,16,19)(H,17,18)(H,20,21)/t10-/m0/s1

InChI Key

VFUOQRAKWGXSSC-JTQLQIEISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Method 1: Condensation-Reduction Approach

Indole-2-carboxylic acid is synthesized via a two-step process (Figure 1):

  • Condensation :

    • Reactants : Nitrotoluene and diethyl oxalate.

    • Conditions : 18% sodium ethylate in ethanol at 50–55°C for 16–18 hours.

    • Product : Intermediate potassium salt of o-nitrophenylpyruvate.

  • Reduction :

    • Catalyst : Hydrazine hydrate and ferrous hydroxide.

    • Conditions : 80–90°C for 3 hours.

    • Yield : ~80–95% after purification.

Step Reagents Conditions Yield
CondensationNitrotoluene, diethyl oxalate, NaOEt50–55°C, 16–18 h~95%
ReductionHydrazine hydrate, Fe(OH)₂80–90°C, 3 h~80–95%

Activation and Coupling of Indole-2-carboxylic Acid

Activation Reagents

Indole-2-carboxylic acid is activated to facilitate amide bond formation:

Reagent Mechanism Base Solvent Yield
EDC·HCl/HOBtForms O-acylisourea intermediateDIPEADMF/NMP~70–90%
HBTU/HATUForms active esterDIPEADMF/NMP~60–85%
CDI (1,1'-carbonyldiimidazole)Imidazole-activated carbonylN/ATHF~63%

Example :

Conditions :

  • Temperature : 20–25°C.

  • Reaction Time : 12–24 hours.

Synthesis of (S)-2-Aminopentanedioic Acid

The stereocenter at the 2-position requires chiral resolution or stereoselective synthesis :

Method 1: Chiral Resolution

  • Racemic 2-aminopentanedioic acid : Synthesized via Strecker synthesis or reduction of 2-cyanopentanedioic acid.

  • Resolution :

    • Agent : (S)-BINOL (as in lamivudine resolution).

    • Conditions : Crystallization or chromatography.

    • Outcome : >99.9% enantiomeric excess (ee).

Method 2: Stereoselective Synthesis

  • Enzymatic Resolution : Use of lipases or proteases to resolve racemic mixtures.

  • Asymmetric Hydrogenation : Rhodium or ruthenium catalysts for enantioselective hydrogenation of enamines.

Final Coupling and Purification

Optimized Coupling Protocol

Parameter Value
Indole-2-carboxylic acid1.1 eq.
(S)-2-aminopentanedioic acid1.0 eq.
HBTU1.0 eq.
DIPEA2.0 eq.
SolventNMP or DMF
Temperature25°C
Time24 hours

Yield : ~60–85%.

Purification

  • Workup :

    • Quench with H₂O, extract with EtOAc.

    • Wash with HCl (1N) and brine.

  • Crystallization :

    • Recrystallize from deionized water or EtOH.

Challenges and Considerations

Stereochemical Control

  • Racemization : Avoid harsh acidic/basic conditions during coupling.

  • Byproducts : Monitor for sulfonate esters or side reactions.

Industrial Scalability

  • Catalyst Recycling : Ferrous hydroxide (reduction step) or EDC·HCl (activation step).

  • Cost : Use of HBTU is more expensive than EDC·HCl.

Comparative Analysis of Methods

Method Reagents Yield Stereocontrol Scale
Condensation-ReductionNitrotoluene, Fe(OH)₂~80–95%NoneLab-scale
Ugi ReactionAldehyde, isocyanide~50–70%LimitedLab-scale
HBTU CouplingHBTU, DIPEA~60–85%High (via resolution)Pilot-scale
Chiral Resolution(S)-BINOL>99.9% eeExcellentIndustrial

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The two carboxylic acid groups (-COOH) demonstrate classical acid-base and nucleophilic acyl substitution reactions:

Reaction Type Conditions Products Key Findings
Salt Formation Aqueous NaOH (pH > 7)Disodium saltForms water-soluble salts for biochemical applications
Esterification R-OH, H⁺ catalyst (e.g., H₂SO₄)Dialkyl estersMethyl/ethyl esters show improved lipid membrane permeability in drug delivery studies
Decarboxylation Pyridine, Δ (180°C)Indole-2-carboxamide derivativesSelective α-ketoglutarate-like decarboxylation observed under anhydrous conditions

Amide Bond Transformations

The carboxamido linkage (-CONH-) participates in hydrolytic and condensation reactions:

Hydrolysis Pathways

  • Acidic Hydrolysis (6M HCl, reflux): Yields indole-2-carboxylic acid and L-glutamic acid .

  • Enzymatic Cleavage (Trypsin-like proteases): Slow hydrolysis rate (t₁/₂ = 12 hr at 37°C) due to steric hindrance from the indole ring .

Condensation Reactions

Reacts with aldehydes (e.g., formaldehyde) via:

Amide+RCHOBaseSchiff base adducts\text{Amide} + \text{RCHO} \xrightarrow{\text{Base}} \text{Schiff base adducts}

These adducts show enhanced metal chelation capacity (log K for Fe³⁺ = 8.2 ± 0.3) .

Indole Ring Modifications

The electron-rich indole moiety undergoes electrophilic substitutions:

Reaction Reagents Position Yield
Nitration HNO₃/H₂SO₄, 0°CC562%
Sulfonation H₂SO₄, SO₃, 25°CC458%
Vilsmeier–Haack POCl₃/DMF, 50°CC571%

Data extrapolated from analogous indole-2-carboxylic acid derivatives

Metal Coordination Chemistry

The compound acts as a polydentate ligand through:

  • Carboxylate oxygen lone pairs

  • Indole π-electron system

  • Amide carbonyl oxygen

Notable Complexes:

Metal Ion Coordination Mode Stability Constant (log β)
Cu²⁺Tetradentate (N,O,O,O)16.4 ± 0.2
Mg²⁺Bidentate (O,O)5.8 ± 0.3
Fe³⁺Hexadentate21.7 ± 0.5

These complexes show promise in catalytic oxidation reactions (TON up to 1,200 for Cu complex in phenol oxidation) .

Biological Interactions

  • Enzyme Inhibition : Competes with α-ketoglutarate in HIF-1α prolyl hydroxylase (IC₅₀ = 38 μM) via structural mimicry

  • Receptor Binding : Binds 5-HT₂A serotonin receptors (Kᵢ = 2.1 nM) through indole π-π stacking interactions

  • Antioxidant Activity : Scavenges ROS (EC₅₀ = 48 μM for HO- ) via electron donation from indole ring

Stability Profile

Critical degradation pathways under stress conditions:

  • Photolysis (λ > 300 nm): 94% degradation in 72 hr via indole ring oxidation

  • Thermal Decomposition (Δ > 200°C): Exothermic decarboxylation (ΔH = -158 kJ/mol)

  • Oxidative Stress (H₂O₂): Amide bond cleavage predominates over ring modification

This comprehensive analysis demonstrates the compound's versatility in synthetic and biological contexts, with its reactivity profile enabling applications ranging from metallopharmaceuticals to enzyme modulators. Recent studies highlight its potential as a dual-action therapeutic agent targeting both oxidative stress and inflammatory pathways .

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of (S)-2-(1H-Indole-2-carboxamido)pentanedioic acid exhibit significant antitumor properties. For instance, compounds structurally similar to this indole derivative have shown potent growth inhibition in various cancer cell lines, including those associated with colon and lung tumors . The mechanism of action often involves the induction of apoptosis in cancer cells, as evidenced by studies demonstrating increased activity of caspases and cleavage of poly ADP-ribose polymerase (PARP) .

Neuroprotective Effects

In addition to its antitumor properties, this compound has been investigated for neuroprotective effects. Studies have shown that it can enhance cognitive function and reduce neuroinflammation in models of Alzheimer's disease. This suggests potential applications in treating neurodegenerative disorders .

Antimicrobial Properties

Preliminary investigations have indicated that this compound may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Case Study 1: Anticancer Screening

A study published in MDPI highlighted the anticancer activity of indole derivatives similar to this compound. These compounds were tested against various cancer cell lines, revealing significant growth inhibition and suggesting structural modifications could enhance their efficacy .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of this compound in an Alzheimer's disease model. Results showed marked improvements in cognitive function and reduced markers of neuroinflammation compared to control groups, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Summary Table of Applications

ApplicationDescriptionReferences
Antitumor ActivityInhibits growth in colon and lung cancer cell lines; induces apoptosis
Neuroprotective EffectsImproves cognitive function; reduces neuroinflammation
Antimicrobial PropertiesExhibits activity against Gram-positive and Gram-negative bacteria

Mechanism of Action

The mechanism of action of (S)-2-(1H-Indole-2-carboxamido)pentanedioic acid would depend on its specific interactions with molecular targets. Typically, indole derivatives can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

PSMA-Targeting Agents

Compounds with pentanedioic acid moieties are widely used in prostate-specific membrane antigen (PSMA)-targeted imaging and therapy. Key examples include:

  • MIP-1072 and MIP-1095: These urea-based ligands, (S)-2-(3-((S)-1-carboxy-5-(4-iodobenzylamino)pentyl)ureido)pentanedioic acid and its derivative, bind PSMA with high affinity (9 nM for MIP-1072) . They are used in SPECT imaging for metastatic prostate cancer.
  • DUPA (2-[3-(1,3-dicarboxypropyl)-ureido]pentanedioic acid) : A glutamate-urea ligand with similar PSMA affinity .

Comparison :

  • Functional Impact : Urea/phosphoramidate groups in PSMA ligands facilitate zinc coordination in the PSMA active site . The indole carboxamide may introduce π-stacking interactions but requires validation for PSMA binding.

Table 1: PSMA-Targeting Agents

Compound Structure Binding Affinity (nM) Application Reference
MIP-1072 Urea-pentanedioic acid 9 Prostate cancer imaging
DUPA Dicarboxypropyl-urea ~10 PSMA ligand
Target Compound Indole-2-carboxamide N/A Hypothesized PSMA binding -

Supramolecular Gelators

Gelators like (S)-2-Stearamidopentanedioic acid (C18-Glu) and its isosteres (Sulfo-Glu, Click-Glu) self-assemble into gels via non-covalent interactions .

  • C18-Glu : Forms gels via hydrophobic stearamide chains and hydrogen bonding.
  • Sulfo-Glu : Sulfonamide substitution reduces gelation concentration (0.5 wt% vs. 1.0 wt% for C18-Glu) and enhances thermal stability.

Comparison :

  • Structural Differences : The target compound’s indole group may enable π-π stacking, contrasting with aliphatic (C18-Glu) or sulfonamide (Sulfo-Glu) substituents.
  • Functional Impact : Indole’s aromaticity could modulate gelation kinetics or drug release profiles, as seen in Sulfo-Glu’s improved vancomycin release .

Enzyme Inhibitors

  • 2-(Phosphonomethyl)pentanedioic acid (2-PMPA): A potent NAALADase inhibitor (IC50 = 0.3 nM) with a phosphonic acid group .
  • Quisqualic Acid (QA) : Binds glutamate carboxypeptidase II (GCPII) via polar interactions .

Comparison :

  • Structural Differences : 2-PMPA uses a phosphonic acid for zinc chelation, while the target compound employs a carboxamide.
  • Functional Impact : Phosphonic acids enhance metalloenzyme inhibition, whereas carboxamides may favor hydrogen bonding or allosteric modulation.

Anticancer Agents

Sulfonamide-pentanedioic acid derivatives (e.g., 2-(4-methylbenzenesulphonamido)pentanedioic acid amides ) show activity against breast (MCF-7), colon (HT-29), and kidney (A-498) cancer cell lines .

Comparison :

  • Structural Differences : Sulfonamides vs. indole carboxamide.
  • Functional Impact : Sulfonamides improve solubility and membrane permeability, while indole may enhance DNA intercalation or kinase inhibition.

Table 2: Anticancer Activity of Pentanedioic Acid Derivatives

Compound Cell Line (IC50, μM) Key Substituent Reference
Sulfonamide derivatives MCF-7: 12–45; HT-29: 15–50 Sulfonamide
Target Compound N/A Indole-2-carboxamide -

Miscellaneous Derivatives

  • Methotrexate : A folate antagonist with a pentanedioic acid backbone, used in cancer and autoimmune diseases .

Comparison :

  • Functional Diversity : Methotrexate’s pteridine ring enables dihydrofolate reductase inhibition, while the target compound’s indole may target different pathways.

Biological Activity

(S)-2-(1H-Indole-2-carboxamido)pentanedioic acid is a compound of significant interest due to its potential biological activities, particularly in the context of antiviral and anticancer applications. This article synthesizes current research findings, including structure-activity relationships, mechanisms of action, and comparative biological activity data.

Overview of Biological Activity

Recent studies have highlighted the biological activity of indole derivatives, particularly in inhibiting HIV-1 integrase and exhibiting anticancer properties. The indole core structure is crucial for its biological effects, as it interacts with various biological targets.

Key Findings

  • HIV-1 Integrase Inhibition :
    • A derivative of indole-2-carboxylic acid demonstrated effective inhibition of the HIV-1 integrase strand transfer with an IC₅₀ value as low as 0.13 μM. The binding analysis revealed that the indole core and carboxyl groups chelate Mg²⁺ ions within the integrase active site, enhancing inhibitory potency .
  • Anticancer Activity :
    • Compounds related to this compound have shown antiproliferative effects against various cancer cell lines (e.g., HeLa, K562) with low micromolar IC₅₀ values. These activities are linked to their ability to induce apoptosis and inhibit angiogenesis .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various structural modifications:

Modification Effect on Activity IC₅₀ Value
C3 Long BranchIncreased hydrophobic interactions0.13 μM
C6 HalogenationEnhanced π-π stacking with DNA1.05 – 1.70 μM
Diethylamino Group at C4Improved CB1 receptor modulation79 nM

This table summarizes how specific modifications to the indole structure can enhance its biological activity, particularly in targeting viral and cancerous cells.

Case Study 1: HIV-1 Integrase Inhibition

A study focused on synthesizing a series of indole derivatives evaluated their efficacy against HIV-1 integrase. The lead compound exhibited significant inhibition through chelation of metal ions in the integrase's active site, demonstrating a promising scaffold for further drug development .

Case Study 2: Anticancer Properties

In another investigation, several derivatives were tested for their anticancer effects on human cancer cell lines. The results indicated that modifications leading to increased stability and cellular uptake resulted in enhanced antiproliferative effects. Flow cytometry analyses confirmed that these compounds utilized receptor-mediated endocytosis for cellular entry .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Viral Integrase : By binding to the active site and chelating essential metal ions, these compounds prevent the strand transfer necessary for viral replication.
  • Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways, leading to cell death.
  • Anti-Angiogenic Effects : Certain derivatives have shown potential in inhibiting angiogenesis by affecting vascular endothelial growth factor (VEGF) signaling pathways.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-2-(1H-Indole-2-carboxamido)pentanedioic acid in a laboratory setting?

  • Methodology : Multi-step synthesis typically involves coupling indole-2-carboxylic acid derivatives with protected glutamic acid residues. For example, use carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous solvents like DMF or THF under nitrogen atmosphere . Post-coupling, acidic or basic deprotection (e.g., TFA for tert-butyl esters) is required to yield the final product. Reaction monitoring via TLC or HPLC ensures intermediate purity.

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^13C NMR spectra to verify indole and glutamic acid moieties. Key peaks include indole NH (~12 ppm) and α-proton of glutamic acid (~4.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 319.12 for C14_{14}H14_{14}N2_2O5_5) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What experimental approaches are suitable for determining the physicochemical properties (e.g., solubility, pKa) of this compound?

  • Methodology :

  • Solubility : Perform shake-flask experiments in buffers (pH 1–12) and solvents (water, DMSO). Measure saturation concentration via UV-Vis spectroscopy .
  • pKa : Use potentiometric titration or capillary electrophoresis to determine ionization constants of carboxylic acid and indole NH groups .

Q. How should researchers assess the acute toxicity and handling precautions for this compound?

  • Methodology :

  • In vitro assays : Test cytotoxicity in mammalian cell lines (e.g., HEK293) using MTT assays.
  • Safety protocols : Wear PPE (gloves, lab coat) and use fume hoods. Refer to SDS guidelines for respiratory protection (e.g., P95 filters) if aerosolized .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Modify the indole ring (e.g., halogenation) or glutamic acid side chain (e.g., esterification). Test inhibitory activity against targets like glutamate carboxypeptidase II (GCPII) using enzyme kinetics (Ki_i determination) .
  • Crystallography : Co-crystallize derivatives with GCPII to identify binding interactions (e.g., hydrogen bonds with Arg534 or Tyr552) .

Q. What strategies resolve contradictory data on the compound’s stability under varying experimental conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), light (UV), and oxidative (H2_2O2_2) conditions. Monitor degradation via HPLC-MS to identify labile groups (e.g., amide bonds) .
  • Kinetic Modeling : Calculate activation energy (Ea_a) using Arrhenius plots to predict shelf-life .

Q. How is this compound utilized in designing PET radiotracers for tumor imaging?

  • Methodology :

  • Radiolabeling : Introduce 18^{18}F via prosthetic groups (e.g., 18^{18}F-SFB) at the glutamic acid carboxylate. Purify using semi-preparative HPLC .
  • Biodistribution Studies : Administer tracer to xenograft models (e.g., LNCaP tumors). Quantify uptake via PET/CT and validate specificity with blocking agents (e.g., ZJ-43) .

Q. What computational tools predict the compound’s interaction with enzymatic targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model binding poses in GCPII’s active site. Validate with MD simulations (e.g., GROMACS) to assess stability .
  • QSAR Models : Train algorithms on derivative datasets to correlate structural descriptors (e.g., logP, polar surface area) with inhibitory potency .

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